

KT-531 versus other inhibitors of [target protein]

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A Comparative Guide to CDK12/13 Inhibitors: THZ531 and Other Key Compounds

For researchers, scientists, and drug development professionals, the selection of a suitable chemical probe is critical for elucidating the biological functions of a target and for advancing drug discovery programs. Cyclin-dependent kinases 12 and 13 (CDK12 and CDK13) have emerged as promising therapeutic targets in oncology due to their crucial roles in regulating transcription and the DNA damage response (DDR).[1][2] This guide provides an objective comparison of THZ531, a first-in-class covalent inhibitor of CDK12/13, with other notable inhibitors, supported by experimental data and detailed protocols.

Introduction to CDK12/13 and Their Inhibition

CDK12 and its close homolog CDK13 are serine/threonine kinases that, in complex with Cyclin K, phosphorylate the C-terminal domain (CTD) of RNA Polymerase II (RNAPII).[3][4] This phosphorylation, particularly at Serine 2, is essential for the elongation phase of transcription, especially for long genes, including many involved in the DDR pathway such as BRCA1 and ATR.[4][5] Inhibition of CDK12/13 can induce a "BRCAness" phenotype in cancer cells, rendering them more susceptible to DNA-damaging agents and PARP inhibitors.[1][6] This has spurred the development of various CDK12/13 inhibitors with different mechanisms of action.

Comparative Analysis of CDK12/13 Inhibitors

This guide focuses on a comparative analysis of THZ531 against other well-characterized CDK12/13 inhibitors: SR-4835 (a reversible inhibitor), Cdk12-IN-2 (a reversible inhibitor), and BSJ-01-175 (a covalent inhibitor).



Mechanism of Action

- THZ531 and BSJ-01-175 are covalent inhibitors that form an irreversible bond with a
 cysteine residue located outside the ATP-binding pocket of CDK12 and CDK13.[3][7] This
 covalent modification leads to sustained inhibition of the kinases.[6]
- SR-4835 and Cdk12-IN-2 are reversible, ATP-competitive inhibitors.[6][7] They bind to the
 ATP-binding site of the kinases, competing with the endogenous ATP. Some reversible
 inhibitors like SR-4835 have also been shown to act as "molecular glues," promoting the
 degradation of Cyclin K.[8][9]

Potency and Selectivity

The following table summarizes the biochemical and cellular potencies of the compared inhibitors.

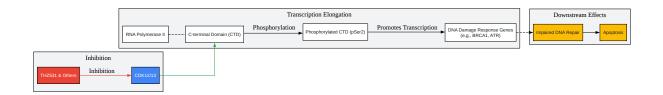
| Inhibitor | Target(s) | Mechanis m | CDK12 IC50 (nM) | CDK13 IC50 (nM) | Cellular Potency (IC50) | Referenc e |
|----------------|-----------|---------------|--------------------|---------------------|-------------------------------|---------------|
| THZ531 | CDK12/13 | Covalent | 158 | 69 | 50 nM (Jurkat) | [6][10] |
| SR-4835 | CDK12/13 | Reversible | Not Reported | Not Reported | 20-200 nM (GSCs) | [11] |
| Cdk12-IN-2 | CDK12/13 | Reversible | 52 | Strong Inhibitor | 800 nM (SK-BR-3) | [6] |
| BSJ-01- 175 | CDK12/13 | Covalent | 155 | Not Reported | Not Reported | [12] |

Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes.

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental procedures, the following diagrams are provided.

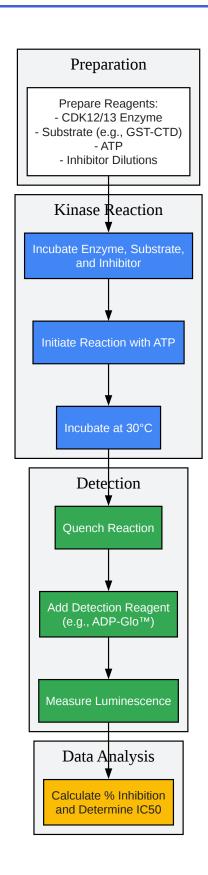




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Caption: CDK12/13 signaling pathway in transcription and DNA damage response.





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